Cas no 68296-27-5 (planinin)
planinin structure
Product Name:planinin
CAS-nummer:68296-27-5
MF:C21H22O6
MW:370.395786762238
CID:969883
PubChem ID:5320622
Update Time:2025-04-19
planinin Chemische en fysische eigenschappen
Naam en identificatie
-
- planinin
- Fargesin
- (+)-Fargesin
- [ "(+)-Fargesin" ]
- (+)-Spinescin
- "Rel-(7S7S8R8R)-methylpiperitol
- 2'-methoxy4''-hydroxydemethoxykobusin
- (+)-Demethoxyaschantin
- (+)-methylxanthoxylol
- (+)-Kobusin
- (+)-methylpluviatilol
- (-)-Methylpiperitol
- Methylpiperitol
- Kobusin
- "(+)-methylpiperitol
- CHEMBL2442732
- MFCD07781423
- SCHEMBL15273910
- AS-55997
- ( inverted exclamation markA)-Fargesin
- 1H,3H-FURO(3,4-C)FURAN, 1.ALPHA.-(3,4-DIMETHOXYPHENYL)-3A.BETA.,4,6,6A.BETA.-TETRAHYDRO-4.BETA.-((3,4-METHYLENEDIOXY)PHENYL)-
- AKOS025311589
- s9285
- DTXSID901317922
- (+/-)-Fargesin
- rel-5-[(1R,3aS,4S,6aS)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
- rel-5-((1S,3aR,4R,6aR)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole
- 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- Q-100392
- Methyl pluviatilol
- CCG-268297
- F1188
- 31008-19-2
- Demethoxyaschantin
- Q27149865
- 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
- CHEBI:80822
- AC-34865
- C16957
- 1,3-Benzodioxole, 5-(4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo(3,4-c)furan-1-yl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
- 2-(3',4'-Dimethoxyphenyl)-6-(3'',4''-methylenedioxyphenyl)-3,7-dioxabicyclo(3,3,0)octane
- 68296-27-5
- 5-[(3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- CS-0009736
- DTXSID50987817
- HY-N0719
- Methylpiperitol;O-Methylpiperitol; Spinescin
- CHEBI:175764
- 5-[4-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2H-1,3-benzodioxole
- 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran-3-yl]-1,3-benzodioxole
- Methylpluviatilol
- FT-0775626
- A919559
- 5-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
- FT-0689386
- 5-((3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-1,3-benzodioxole
-
- Inchi: 1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1
- InChI-sleutel: AWOGQCSIVCQXBT-LYDRAKHJSA-N
- LACHT: O1C[C@H]2[C@@H](C3C=CC(=C(C=3)OC)OC)OC[C@H]2[C@@H]1C1=CC=C2C(=C1)OCO2
Berekende eigenschappen
- Exacte massa: 370.14166
- Monoisotopische massa: 370.14163842g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 4
- Complexiteit: 515
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 55.4Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 506.4±50.0 °C at 760 mmHg
- Vlampunt: 208.9±30.0 °C
- PSA: 55.38
- Dampfdruk: 0.0±1.3 mmHg at 25°C
planinin Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
planinin Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F34560-5 mg |
Fargesin |
68296-27-5 | 5mg |
¥2880.0 | 2022-04-28 | ||
| A2B Chem LLC | AH22510-5mg |
Fargesin |
68296-27-5 | 98.5% | 5mg |
$344.00 | 2024-04-19 | |
| TargetMol Chemicals | TN5417-5 mg |
Fargesin |
68296-27-5 | 98% | 5mg |
¥ 1,900 | 2023-07-11 | |
| TargetMol Chemicals | TN5417-1 mL * 10 mM (in DMSO) |
Fargesin |
68296-27-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F34560-5mg |
Fargesin |
68296-27-5 | ,98.5% | 5mg |
¥2880.0 | 2023-09-07 | |
| TargetMol Chemicals | TN5417-5mg |
Fargesin |
68296-27-5 | 98% | 5mg |
¥ 1900 | 2023-09-15 |
planinin Gerelateerde literatuur
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))
- 13040-46-5(Paulownin)
- 133-05-1((-)-Asarinin)
- 607-80-7(Sesamin)
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